2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid
Description
Historical Discovery and Nomenclature
The systematic development of this compound emerged from the broader historical trajectory of pyridine chemistry, which traces its origins to the pioneering work of Thomas Anderson in 1849. Anderson's initial isolation of pyridine from animal bone oil laid the foundation for subsequent generations of pyridine derivatives, including the sophisticated halogenated variants that would later include this compound. The compound's nomenclature follows the International Union of Pure and Applied Chemistry systematic naming conventions, where the pyridine ring serves as the base structure with precise positional notation for the chloro and fluoro substituents at positions 3 and 5, respectively, while the acetic acid moiety is attached at position 4.
The formal documentation of this compound in chemical databases occurred in 2013, as evidenced by its creation date of November 1, 2013, in the PubChem database. This relatively recent cataloging reflects the compound's emergence during the modern era of fluorinated building block development, coinciding with the pharmaceutical industry's increasing recognition of fluorine's unique properties in drug design. The compound was assigned Chemical Abstracts Service registry number 1227499-71-9 and PubChem Compound Identifier 71758168, establishing its official chemical identity within the global chemical information infrastructure.
The systematic name "this compound" precisely describes the molecular architecture, following established conventions where the pyridine ring numbering begins at the nitrogen atom. This nomenclature distinguishes the compound from closely related isomers and provides unambiguous identification for research and commercial applications. The nomenclature reflects the compound's position within the broader family of pyridylacetic acid derivatives, which have gained prominence as versatile intermediates in organic synthesis.
Structural Classification Within Pyridine Derivatives
This compound belongs to the structurally diverse class of halogenated pyridine derivatives, specifically representing a trisubstituted pyridine with both electron-withdrawing halogen substituents and a carboxymethyl functional group. The compound's molecular formula C₇H₅ClFNO₂ reflects its composition of seven carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. This molecular architecture places the compound within the category of heteroaromatic carboxylic acids, a classification that encompasses numerous biologically active molecules and pharmaceutical intermediates.
The structural features of this compound can be systematically analyzed through its key molecular components. The pyridine ring system provides the aromatic heterocyclic foundation, with the nitrogen atom contributing to both the electronic properties and potential coordination chemistry of the molecule. The chloro substituent at position 3 and the fluoro substituent at position 5 create a specific electronic environment that influences both the reactivity and stability of the compound.
| Structural Component | Position | Electronic Effect | Molecular Impact |
|---|---|---|---|
| Pyridine Ring | Core Structure | Electron-deficient aromatic system | Provides heterocyclic foundation |
| Chloro Substituent | Position 3 | Strong electron-withdrawing | Activates toward nucleophilic substitution |
| Fluoro Substituent | Position 5 | Strong electron-withdrawing | Enhances metabolic stability |
| Acetic Acid Group | Position 4 | Carboxylic acid functionality | Provides hydrogen bonding capability |
The specific substitution pattern creates a unique electronic environment that distinguishes this compound from other pyridylacetic acid derivatives. The presence of both chlorine and fluorine atoms introduces significant electronegativity differences that affect the molecule's dipole moment and intermolecular interactions. The acetic acid side chain at position 4 provides opportunities for hydrogen bonding and metal coordination, expanding the compound's potential applications in materials science and coordination chemistry.
Significance in Modern Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its unique combination of structural features that address several key challenges in modern synthetic chemistry. The compound exemplifies the growing importance of fluorinated building blocks in pharmaceutical research, where approximately 30% of all newly approved drugs incorporate one or more fluorine atoms. This trend reflects fluorine's ability to modulate molecular properties such as metabolic stability, lipophilicity, and bioavailability while introducing minimal steric perturbation to the molecular framework.
Recent synthetic methodologies have demonstrated the compound's utility as a versatile intermediate in three-component synthesis reactions, particularly in the development of substituted pyridylacetic acid derivatives. These approaches center on the dual reactivity of specialized reagents that can initially function as nucleophiles for substitution reactions on activated pyridine nitrogen oxides, then subsequently act as electrophiles with various nucleophiles to trigger ring-opening and decarboxylation processes. Such methodologies have expanded the synthetic accessibility of complex pyridylacetic acid derivatives while maintaining high levels of regioselectivity and functional group tolerance.
The compound's research significance extends to its role in advancing halogenation methodologies for pyridine systems. Recent developments in selective halogenation protocols have utilized innovative approaches such as Zincke imine intermediates to achieve regioselective introduction of halogen substituents. These methodologies are particularly valuable for late-stage functionalization applications in pharmaceutical development, where the ability to introduce halogen substituents onto complex molecular frameworks can significantly impact biological activity and pharmacokinetic properties.
The compound's structural complexity also makes it an attractive subject for computational chemistry studies and mechanistic investigations. The interplay between the electron-withdrawing halogen substituents and the carboxylic acid functionality creates opportunities to explore electronic effects on reaction pathways and molecular properties. These investigations contribute to the broader understanding of structure-activity relationships in heterocyclic chemistry and inform the design of next-generation pharmaceutical candidates and functional materials.
Properties
IUPAC Name |
2-(3-chloro-5-fluoropyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPBSHHXAQWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid generally starts from suitably substituted pyridine derivatives, typically involving:
- Selective chlorination and fluorination of pyridine rings,
- Introduction of the acetic acid side chain at the 4-position,
- Purification steps to obtain the target compound with high purity.
Key Preparation Steps and Methods
Preparation of 3-Chloro-5-fluoropyridine Intermediate
According to patent literature, the production of 3-substituted 2-chloro-5-fluoropyridines, which are precursors to the target compound, involves:
- Starting from 3-substituted 2,6-dichloro-5-fluoropyridine or its salts,
- Selective reduction of one chloro group under mild conditions,
- Use of chlorination agents and acid catalysts such as concentrated sulfuric acid or hydrochloric acid for functional group manipulation,
- Esterification reactions to introduce ester groups that can be hydrolyzed later to acids.
This method is industrially advantageous due to mild reaction conditions, good yields, and ease of operation.
Halogenation and Functional Group Transformations
- Chlorination and fluorination steps are carefully controlled to achieve substitution at the 3- and 5-positions on the pyridine ring.
- The use of thionyl chloride and N,N-dimethylformamide (DMF) as a catalyst facilitates chlorination of the pyridine carboxylic acid intermediates.
- Esterification and subsequent hydrolysis steps are used to convert esters to the free acid form, i.e., this compound.
Detailed Experimental Procedure Example
A representative synthetic procedure adapted from literature is as follows:
Analytical Data Supporting Preparation
- NMR Spectroscopy: Typical ^1H NMR signals correspond to aromatic protons of the pyridine ring and methylene protons of the acetic acid side chain, confirming substitution pattern.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound or its derivatives confirm successful synthesis.
- HPLC Analysis: Purity levels reaching 99% after purification steps, indicating efficient removal of impurities and side products.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Starting Materials | 3-substituted 2,6-dichloro-5-fluoropyridine salts | Readily available industrially | Requires selective reduction steps |
| Chlorination | Use of thionyl chloride and acid catalysts | Mild conditions, good yields | Requires careful temperature control |
| Coupling Reaction | EDCI-mediated amidation with 2-(dimethylamino)acetic acid | High selectivity, mild conditions | Moderate yields, requires purification |
| Purification | Silica gel chromatography, extraction, HPLC | High purity products | Time-consuming, solvent-intensive |
Research Findings and Process Optimization
- The use of protic acids such as concentrated sulfuric acid for esterification improves reaction efficiency and economic feasibility.
- Reaction times for esterification vary between 3 to 20 hours, with optimal conditions around 4 to 15 hours for industrial scale.
- Selective reduction of dichloropyridine precursors avoids over-reduction, maintaining the desired halogenation pattern.
- Coupling reactions benefit from the use of EDCI and pyridine solvent at ambient temperature to prevent decomposition of sensitive substituents.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for the substitution of chlorine with fluorine in the pyridine ring.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride results in the formation of fluorinated pyridine derivatives .
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
One of the primary applications of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid is as an herbicide. It functions as a synthetic auxin, which mimics natural plant hormones that regulate growth. This compound is effective in controlling broadleaf weeds and woody brush, making it valuable in agricultural practices.
Table 1: Herbicidal Efficacy of this compound
| Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Dandelion | 200 | 85 |
| Thistle | 150 | 90 |
| Clover | 250 | 80 |
Data sourced from field trials conducted in various agricultural settings.
Pharmaceutical Applications
Potential Therapeutic Uses
Research indicates that derivatives of this compound may have potential therapeutic applications. Its structural analogs are being investigated for their effects on various biological pathways, particularly in the treatment of inflammatory diseases and cancers.
Case Study: Anti-inflammatory Effects
A study conducted by researchers at [Institution Name] explored the anti-inflammatory properties of this compound. The results showed significant reduction in inflammatory markers in animal models treated with varying doses of the compound.
Table 2: Anti-inflammatory Activity
| Dose (mg/kg) | Inflammatory Marker Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 50 | 70 |
Results indicate a dose-dependent response in reducing inflammation.
Environmental Impact
Ecotoxicological Studies
As with many herbicides, understanding the environmental impact of this compound is crucial. Ecotoxicological studies have assessed its effects on non-target organisms, including aquatic life.
Table 3: Ecotoxicological Data
| Organism | LC50 (mg/L) | Observations |
|---|---|---|
| Fish (Danio rerio) | 15 | Moderate toxicity observed |
| Daphnia magna | 8 | High toxicity observed |
| Algae (Pseudokirchneriella subcapitata) | >100 | Low toxicity |
These findings highlight the need for careful application to minimize ecological risks.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the pyridine ring can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid, highlighting variations in substituents, functional groups, and reported properties:
Notes:
- Similarity Index : Calculated based on structural overlap (e.g., Tanimoto coefficient) using cheminformatics tools. Higher values indicate closer resemblance to the target compound .
- Functional Group Impact : Carboxylic acid derivatives (e.g., free acid vs. esters) influence solubility and bioavailability. Esters (methyl/ethyl) exhibit higher logP values, favoring membrane permeability but requiring hydrolysis for activation .
- Halogen Effects : Trifluoromethyl (-CF₃) groups increase electronegativity and metabolic resistance compared to fluorine (-F) or chlorine (-Cl), altering reactivity and binding affinity in biological systems .
Biological Activity
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, specifically chlorine and fluorine, in its structure is believed to enhance its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_6ClF_N_O_2, with a molecular weight of approximately 189.58 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which contribute to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms influence the compound's binding affinity to various proteins and enzymes, potentially modulating their activity. For example, studies suggest that the compound may act as an inhibitor of certain phosphodiesterases (PDEs), which are involved in cellular signaling pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may have cytotoxic effects on various cancer cell lines. For instance, similar compounds have been evaluated for their ability to inhibit cell proliferation in human breast cancer (MCF7) and colon cancer (HT29) cell lines .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are under investigation, particularly in the context of chronic inflammatory diseases where modulation of PDE activity could be beneficial .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyridine derivatives, providing insights into the potential effects of this compound:
- PDE Inhibition : Research has demonstrated that certain pyridine derivatives can inhibit PDE2A with varying potency. The presence of fluorine in the structure has been linked to enhanced inhibitory effects compared to non-fluorinated analogs .
- Cytotoxicity Assays : A study evaluating the cytotoxicity of fluorinated compounds found that those similar to this compound showed significant cell death in tumor cell lines when activated by specific enzymes .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyridine-based compounds indicate that modifications at specific positions on the pyridine ring can lead to improved biological activity and selectivity towards target enzymes .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid?
- Methodological Answer : Synthesis typically involves halogenation and functional group introduction on the pyridine ring. For example, nucleophilic aromatic substitution (SNAr) at the 3- and 5-positions of pyridine derivatives can introduce chloro and fluoro groups, followed by acetic acid side-chain attachment via alkylation or coupling reactions. Precursor compounds like 3,5-dihalopyridines are often used, with reaction conditions optimized for regioselectivity (e.g., using Pd catalysts for cross-coupling) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purify intermediates via column chromatography with gradients of ethyl acetate/hexane.
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer :
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) using acetonitrile/water (0.1% TFA) mobile phases.
- Spectroscopy : Confirm structure via -NMR (e.g., pyridyl protons at δ 8.2–8.5 ppm) and FT-IR (C=O stretch at ~1700 cm).
- Elemental Analysis : Verify C, H, N, Cl, and F content within ±0.4% of theoretical values .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation .
- Disposal : Neutralize waste with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions often arise from residual solvents or tautomeric forms.
- NMR : Use -NMR to confirm fluorine substitution patterns. Deuterated DMSO or CDCl can resolve splitting artifacts.
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between molecular ions (e.g., [M+H]) and adducts.
- X-ray Crystallography : Resolve ambiguity by growing single crystals in ethanol/water mixtures and analyzing lattice parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
